molecular formula C19H15ClN2O6 B2708874 Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate CAS No. 302575-00-4

Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate

Cat. No.: B2708874
CAS No.: 302575-00-4
M. Wt: 402.79
InChI Key: UNHLQHZXVQKQAZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate is a complex organic compound characterized by its chloro, methoxy, and dioxoisoindoline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the core isoindoline structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate: is structurally similar to other chloro-substituted benzoate derivatives.

  • Methyl 5-bromo-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate

  • Methyl 5-fluoro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate

Uniqueness: What sets this compound apart from its analogs is its specific combination of functional groups, which confer unique reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

methyl 5-chloro-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O6/c1-27-15-8-14(13(20)7-12(15)19(26)28-2)21-16(23)9-22-17(24)10-5-3-4-6-11(10)18(22)25/h3-8H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHLQHZXVQKQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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